REACTION_CXSMILES
|
[Cl:1][SiH:2](Cl)[Cl:3].[CH2:5]([N:7]([CH2:15][CH3:16])[CH2:8][CH2:9][N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])[CH3:6]>C(Cl)Cl>[Cl:1][SiH2:2][Cl:3].[CH2:13]([N:10]([CH2:11][CH3:12])[CH2:9][CH2:8][N:7]([CH2:15][CH3:16])[CH2:5][CH3:6])[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CCN(CC)CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[SiH2]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCN(CC)CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][SiH:2](Cl)[Cl:3].[CH2:5]([N:7]([CH2:15][CH3:16])[CH2:8][CH2:9][N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])[CH3:6]>C(Cl)Cl>[Cl:1][SiH2:2][Cl:3].[CH2:13]([N:10]([CH2:11][CH3:12])[CH2:9][CH2:8][N:7]([CH2:15][CH3:16])[CH2:5][CH3:6])[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CCN(CC)CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl[SiH2]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCN(CC)CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |